5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Overview
Description
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is a non-cleavable linker for bio-conjugation that contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It has a molecular weight of 197.19 g/mol.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form an intermediate, which is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The molecular formula of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is C9H11NO4.Chemical Reactions Analysis
Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group. They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 197.19 g/mol. The InChI code is 1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) .Scientific Research Applications
Organotin(IV) Complexes
Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized for their potential biological applications. These complexes were tested for toxicity against various bacteria and fungi, and their LD50 was calculated using the Brine Shrimp method, highlighting their potential in biological research and application (Shahid et al., 2005).
Antifungal Activity
A compound closely related to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, isolated from Datura metel L., showed in vitro activity against various Aspergillus and Candida species. This underlines its potential as a foundation for developing new antimycotic drugs (Dabur et al., 2005).
Bifunctional Catalysis
The conversion of γ-valerolactone into Pentanoic acid (PA) using bifunctional catalysts has been explored. This process involves the synthesis of PA, an industrially relevant chemical, from a biorefinery byproduct, indicating a sustainable approach in chemical synthesis (Al‐Naji et al., 2020).
Lipase-Catalyzed Transformations
Lipase-catalyzed second-order asymmetric transformations have been used to synthesize chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. This methodology has implications in organic synthesis and medicinal chemistry (vanderDeen et al., 1996).
Biotransformation Studies
Biotransformation studies on the antifungal Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one led to the identification of derivatives including 5-(2-pyron-6-yl)pentanoic acid. This research provides insights into the metabolic pathways and potential applications of fungal metabolites (Cooney et al., 1997).
Spectroelectrochemistry
Research on W(CO)5 complexes of derivatives of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid has contributed to the development of IR-detectable metal–carbonyl tracers for the amino function. This has potential applications in analytical chemistry and bioconjugate labeling (Kowalski et al., 2009).
Novel Pyrrole Alkaloids
New pyrrole alkaloids have been identified from the fruits of Lycium chinense, suggesting the potential for discovering new bioactive compounds in natural products (Youn et al., 2016).
Safety And Hazards
The compound is classified under GHS07. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVAAFHNDGTZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632236 | |
Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |
CAS RN |
57078-99-6 | |
Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57078-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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